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This technical guide provides a comprehensive overview of the spectroscopic data for N-
(Chloromethyl)phthalimide, a key intermediate in organic synthesis, particularly in the
production of pharmaceuticals and agrochemicals.[1][2] This document is intended for
researchers, scientists, and professionals in drug development, offering a centralized resource
for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

N-(Chloromethyl)phthalimide (CAS No: 17564-64-6) is a derivative of phthalimide with the
molecular formula CoHeCINO2 and a molecular weight of 195.60 g/mol .[1][3][4][5] Its structure
consists of a phthalimide group attached to a chloromethyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The following data were obtained for N-(Chloromethyl)phthalimide in deuterated chloroform
(CDCl3).

'H NMR Spectroscopic Data
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The *H NMR spectrum of N-(Chloromethyl)phthalimide exhibits two main signals
corresponding to the aromatic protons of the phthalimide ring and the methylene protons of the
chloromethyl group.[4] The aromatic region typically shows a complex multiplet due to the
coupling of the ortho, meta, and para protons.

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~7.94 Multiplet 2H Aromatic Protons (Ha)
~7.81 Multiplet 2H Aromatic Protons (Hb)
) Methylene Protons (-
5.51 Singlet 2H

CH:Cl)

Table 1: *H NMR data for N-(Chloromethyl)phthalimide in CDCls.[4]

3C NMR Spectroscopic Data

The 13C NMR spectrum provides information about the carbon framework of the molecule. The
key chemical shifts are summarized below.

Chemical Shift (8) ppm Assighment

167.0 Carbonyl Carbons (C=0)
134.5 Aromatic Carbons (CH)

131.8 Quaternary Aromatic Carbons
124.0 Aromatic Carbons (CH)

41.5 Methylene Carbon (-CH2zCl)

Table 2: 13C NMR data for N-(Chloromethyl)phthalimide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of N-(Chloromethyl)phthalimide shows characteristic absorption bands for the
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carbonyl groups of the imide and the C-N and C-CI bonds.

Wavenumber (cm~?) Intensity Assignment

~1775 Strong Asymmetric C=0 Stretch
~1715 Strong Symmetric C=0 Stretch
~1400 Medium C-N Stretch

~720 Strong C-CI Stretch

~3050 Weak Aromatic C-H Stretch
~2950 Weak Aliphatic C-H Stretch

Table 3: Key IR absorption bands for N-(Chloromethyl)phthalimide.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of N-(Chloromethyl)phthalimide results in the

formation of a molecular ion and several characteristic fragment ions. This technique provides

information about the molecular weight and the fragmentation pattern of the compound.

m/z Relative Intensity (%) Assignment

195 3.0 [M]* (Molecular lon)
197 1.0 [M+2]* (Isotope Peak)
160 100.0 [M-CIJ*

133 6.9 [M-CH2CI]J*

104 10.3 [CeHa(CO)]*

76 11.6 [CeHa]*

Table 4: Mass spectrometry data for N-(Chloromethyl)phthalimide (El, 75 eV).[3]

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic techniques
described above.

NMR Spectroscopy

A solution of N-(Chloromethyl)phthalimide (5-10 mg) is prepared in a deuterated solvent
(e.g., 0.5-0.7 mL of CDCIs) and transferred to an NMR tube.[6] The spectrum is recorded on a
spectrometer operating at a frequency of 400 MHz for *H NMR and 100 MHz for 13C NMR.
Chemical shifts are referenced to tetramethylsilane (TMS) as an internal standard.

Attenuated Total Reflectance (ATR) IR Spectroscopy

A small amount of the solid N-(Chloromethyl)phthalimide sample is placed directly onto the
ATR crystal.[7][8] Pressure is applied to ensure good contact between the sample and the
crystal surface. The IR spectrum is then recorded. The crystal can be cleaned with a suitable
solvent after the measurement.[7]

Electron lonization Mass Spectrometry (EI-MS)

The solid sample is introduced into the ion source of the mass spectrometer, where it is
vaporized.[9][10] The gaseous molecules are then bombarded with a beam of high-energy
electrons (typically 70 eV), causing ionization and fragmentation.[9][10] The resulting ions are
separated by a mass analyzer based on their mass-to-charge ratio and detected.[11]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of a
compound like N-(Chloromethyl)phthalimide using the spectroscopic methods discussed.
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Spectroscopic Analysis Workflow for N-(Chloromethyl)phthalimide
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Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.myskinrecipes.com/shop/en/phthalimide-derivatives/63235--n-chloromethylphthalimide.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4220350.htm
https://www.chemicalbook.com/SpectrumEN_17564-64-6_MS.htm
https://www.chemicalbook.com/SpectrumEN_17564-64-6_1HNMR.htm
https://dev.spectrabase.com/spectrum/8zWFafv1sEx
https://www.benchchem.com/pdf/Application_Notes_Protocols_NMR_Spectroscopy_for_the_Structure_Elucidaion_of_Complex_Organic_Molecules.pdf
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://pccl.chem.ufl.edu/sample-preparation-ft-ir-atr/
https://pccl.chem.ufl.edu/sample-preparation-ft-ir-atr/
https://chemistry.emory.edu/msc/tutorial/mass-spectrometry-ionization.html
https://bitesizebio.com/82650/ionization-methods-mass-spec/
https://www.rroij.com/open-access/investigation-of-electron-ionization-in-mass-spectrometry--principles-and-applications.pdf
https://www.benchchem.com/product/b098157#n-chloromethyl-phthalimide-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b098157#n-chloromethyl-phthalimide-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b098157#n-chloromethyl-phthalimide-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b098157#n-chloromethyl-phthalimide-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b098157?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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